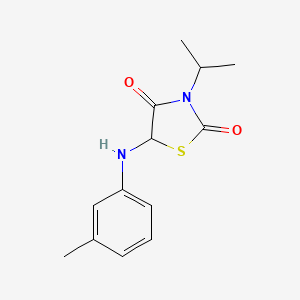

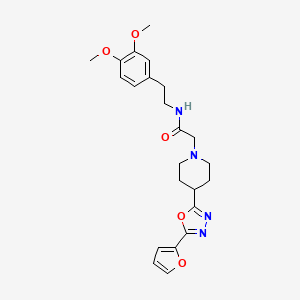

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

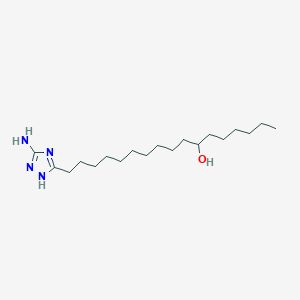

“3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Synthesis Analysis

Thiazolidinediones, including “this compound”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of thiazolidine, a five-membered heterocycle system, contains one nitrogen and one sulfur atom . The linear formula for a similar compound, 5-P-TOLYLAMINO-THIAZOLIDINE-2,4-DIONE, is C10H10N2O2S .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Thiazolidine-2,4-dione derivatives have been extensively explored for their potential in drug discovery due to their versatile pharmacological properties. For instance, these compounds have been studied for their hypoglycemic activity, which is crucial for the development of new treatments for diabetes. A series of imidazopyridine thiazolidine-2,4-diones showed significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, indicating their potential as novel hypoglycemic agents (Oguchi et al., 2000).

Synthesis and Chemical Properties

The synthesis of thiazolidine-2,4-dione derivatives involves various chemical methodologies, demonstrating their chemical versatility and applicability in synthetic chemistry. A novel synthesis approach reported the creation of 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, highlighting the utility of thiazolidine-2,4-dione core in medicinal chemistry for developing drug-like small molecules (Holota et al., 2022).

Biological Activities

The antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives have been a focus of research, indicating their potential in addressing bacterial and fungal infections. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Abd Alhameed et al., 2019).

Antiproliferative and Anticancer Properties

Investigations into the antiproliferative activities of thiazolidine-2,4-dione derivatives against human cancer cell lines have shown promising results. A series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their cell antiproliferation activity, with several compounds exhibiting potent activity across various carcinoma cell lines, highlighting the potential of thiazolidine-2,4-dione derivatives in cancer therapy (Chandrappa et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. Specifically, VEGFR-2 is involved in angiogenesis (the formation of new blood vessels), while EGFR is involved in cell proliferation and differentiation .

Mode of Action

This compound interacts with its targets by binding to the active sites of VEGFR-2 and EGFR tyrosine kinases, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cell behavior .

Biochemical Pathways

The affected pathways include those involved in angiogenesis and cell proliferation. By inhibiting VEGFR-2, the compound can disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis . Similarly, by inhibiting EGFR, the compound can disrupt cell proliferation and differentiation, potentially slowing the growth of cancer cells .

Pharmacokinetics

The compound’s interaction with its targets and its subsequent effects are likely influenced by these pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis and cell proliferation, potentially leading to a decrease in tumor growth . Furthermore, the compound has shown anticancer activities against various human tumor cell lines .

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDYYELTMXNSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)